molecular formula C8H11ClN2 B1424263 2-Tert-butyl-6-chloropyrazine CAS No. 614729-25-8

2-Tert-butyl-6-chloropyrazine

Cat. No. B1424263
M. Wt: 170.64 g/mol
InChI Key: KLPJTUKPBDDGKW-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloropyrazine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of pyrazine, a class of organic compounds containing an amino group attached to a pyrazine ring .


Synthesis Analysis

The synthesis of 2-Tert-butyl-6-chloropyrazine and similar compounds often involves the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids (such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with various ring-substituted aminothiazoles or anilines .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-6-chloropyrazine can be represented by the InChI code: 1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 . The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .

Scientific Research Applications

Synthesis and Biological Evaluation

Substituted pyrazinecarboxamides, including derivatives of 2-Tert-butyl-6-chloropyrazine, have been synthesized and evaluated for their biological activities. These compounds have shown significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, specific derivatives exhibited potent activity against Mycobacterium tuberculosis and fungal strains such as Trichophyton mentagrophytes, highlighting their potential as antimicrobial agents. Moreover, certain compounds were identified as effective inhibitors of oxygen evolution rate in spinach chloroplasts, indicating their potential use in studying photosynthesis mechanisms or as herbicides (Doležal et al., 2006).

Antimycobacterial and Antifungal Activities

Further research into chlorinated N-phenylpyrazine-2-carboxamides, including 2-Tert-butyl-6-chloropyrazine derivatives, has demonstrated significant antimycobacterial and antifungal effects. These studies emphasize the structure-activity relationships, showing how modifications to the chemical structure can enhance biological activity. The research indicates these compounds' utility in developing new antimicrobial agents, especially for drug-resistant strains (Doležal et al., 2010).

Spectroscopic Analysis and Material Applications

The spectroscopic analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provides valuable insights into the molecular structure, vibrational frequencies, and electronic properties of similar compounds. Such studies not only contribute to understanding the chemical properties of these molecules but also explore their applications in material science, such as in the development of nonlinear optical materials due to their high first hyperpolarizability (Bhagyasree et al., 2015).

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including those related to 2-Tert-butyl-6-chloropyrazine, has identified their potential as inhibitors of photosynthetic electron transport. This activity suggests their use in developing herbicides or studying the photosynthetic process. The structural analysis and biological testing of these compounds contribute to the broader understanding of how chemical structures can influence biological activity, with implications for both agricultural science and biochemistry (Vicentini et al., 2005).

Safety And Hazards

While specific safety data for 2-Tert-butyl-6-chloropyrazine is not available, similar compounds like tert-Butylbenzene are classified as flammable liquids and skin irritants . It’s important to handle such chemicals with appropriate safety measures.

Future Directions

Research into 2-Tert-butyl-6-chloropyrazine and similar compounds is ongoing, particularly in the context of their potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities . Further studies could provide more insights into their synthesis, properties, and potential applications.

properties

IUPAC Name

2-tert-butyl-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJTUKPBDDGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697235
Record name 2-tert-Butyl-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-6-chloropyrazine

CAS RN

614729-25-8
Record name 2-tert-Butyl-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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